molecular formula C27H44O2Si2 B13451483 ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane)

((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane)

Katalognummer: B13451483
Molekulargewicht: 456.8 g/mol
InChI-Schlüssel: UBQOPYRGNNTVOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane): is a complex organic compound known for its unique structural properties. It is characterized by the presence of a propane-2,2-diyl group linked to two 4,1-phenylene groups, which are further connected to tert-butyldimethylsilane groups through oxygen atoms. This compound is often used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) typically involves a multi-step process. One common method includes the reaction of propane-2,2-diylbis(4,1-phenylene) with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties .

Biology: The compound is used in biological research for the modification of biomolecules. Its silyl groups can protect sensitive functional groups during chemical reactions, allowing for selective modifications .

Medicine: In medicinal chemistry, ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) is explored for its potential in drug delivery systems. The compound’s stability and reactivity make it suitable for the development of prodrugs and other therapeutic agents .

Industry: Industrially, the compound is used in the production of high-performance polymers and coatings. Its unique structural properties contribute to the development of materials with improved mechanical and thermal stability .

Wirkmechanismus

The mechanism of action of ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) involves its ability to undergo various chemical transformationsThis reactivity is crucial for its applications in synthesis and material science .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive silyl groups. These interactions can modulate biological pathways and contribute to its potential therapeutic effects .

Eigenschaften

Molekularformel

C27H44O2Si2

Molekulargewicht

456.8 g/mol

IUPAC-Name

tert-butyl-[4-[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-2-yl]phenoxy]-dimethylsilane

InChI

InChI=1S/C27H44O2Si2/c1-25(2,3)30(9,10)28-23-17-13-21(14-18-23)27(7,8)22-15-19-24(20-16-22)29-31(11,12)26(4,5)6/h13-20H,1-12H3

InChI-Schlüssel

UBQOPYRGNNTVOC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.